molecular formula C16H18N2 B2669721 3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine CAS No. 2034511-69-6

3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine

Cat. No. B2669721
CAS RN: 2034511-69-6
M. Wt: 238.334
InChI Key: QVROKNPVBKZIMD-UHFFFAOYSA-N
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Description

“3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is a complex organic compound. It contains a pyridine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles . The pyrrolidine ring is attached to the pyridine ring via a methyl group .


Synthesis Analysis

The synthesis of compounds like “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” often involves the use of heterocyclic scaffolds . One common method involves the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF . This process can yield 2-substituted pyridines or pyridine N-oxides .


Molecular Structure Analysis

The molecular formula of “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is C10H14N2 . The structure includes a pyridine ring and a pyrrolidine ring, connected by a methyl group .


Chemical Reactions Analysis

The pyrrolidine ring in “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

The average molecular weight of “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is approximately 158.200 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

1. Chemistry of N-Methyl-3-Dehydropyridinium Ylid

  • Application : The study by Pan and Shevlin (1997) explores the reactions of atomic carbon with N-methylpyrrole, generating the N-methyl-3-dehydropyridinium ylid. This research is significant for understanding the chemical reactions and properties of pyridine derivatives (Pan & Shevlin, 1997).

2. Optoelectronics and OLEDs

  • Application : Li et al. (2016) investigated 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit to construct bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This research is vital for the development of high-efficiency blue, green, and white OLEDs (Li et al., 2016).

3. Coordination Chemistry

  • Application : Lysenko et al. (2001) synthesized and characterized Pd(II), Pt(II), Zn(II), and Ir(III) complexes with 5-pyridine substituted N-methyl isoxazolidines. Their findings contribute to the understanding of the molecular structures and coordination chemistry of these compounds (Lysenko et al., 2001).

4. Conducting Polymer Films

  • Application : Diaz et al. (1981) explored the electrochemistry of conducting polymer films like polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole. Their research is crucial for applications in electronic devices and sensors (Diaz et al., 1981).

5. Sonochemical Degradation

  • Application : Daware and Gogate (2020) investigated the sonochemical degradation of 3-methyl pyridine, enhancing its removal through the combination with oxidants. This study is relevant for environmental remediation and pollution control (Daware & Gogate, 2020).

6. Ligands for Supramolecular Chemistry

  • Application : Schubert and Eschbaumer (1999) developed a new synthetic strategy towards pyridine-based ligands for supramolecular chemistry. This research is significant for the advancement of molecular engineering and design (Schubert & Eschbaumer, 1999).

7. Luminescent Platinum Complexes for OLEDs

  • Application : Vezzu et al. (2010) studied highly luminescent tetradentate bis-cyclometalated platinum complexes for OLEDs, contributing to the development of high-performance organic light-emitting diodes (Vezzu et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, pyridine, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-[(3-phenylpyrrolidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVROKNPVBKZIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine

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